(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyranochromene core, which is a fused ring system combining pyran and chromene structures, and its ester functional groups, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the pyrano ring and the ester groups. Key steps may include:
Formation of the Chromene Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Pyrano Ring: This step often involves the use of reagents such as acetic anhydride and catalysts to facilitate the formation of the pyrano ring.
Esterification: The final step involves the esterification of the compound with (E)-2-methylbut-2-enoic acid under conditions such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate involves its interaction with various molecular targets and pathways. The compound’s ester groups and pyranochromene core allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A compound with a similar chromene core, known for its anticoagulant and antimicrobial properties.
Trans-cinnamaldehyde: Shares structural similarities and is known for its antimicrobial and anti-inflammatory activities.
Trans-cinnamic acid: Another structurally related compound with antioxidant and anti-inflammatory properties.
Uniqueness
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
81740-05-8 |
---|---|
Molecular Formula |
C21H22O7 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+ |
InChI Key |
XGPBRZDOJDLKOT-IZZDOVSWSA-N |
SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Synonyms |
(9alpha(Z),10alpha)-(+-) of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 9alpha(E),10alpha of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 9alpha(E),10beta of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 9R-(9alpha(Z),10alpha) of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin 9S-(9alpha(Z),10alpha) of 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin Pd-Ia |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.